molecular formula C20H28O4 B155925 Clavirolide A CAS No. 132750-47-1

Clavirolide A

Cat. No.: B155925
CAS No.: 132750-47-1
M. Wt: 332.4 g/mol
InChI Key: JVYXSCVDLGVIRM-NOYREHSQSA-N
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Description

Clavirolide A is a member of the dolabellane diterpenoid family, isolated from the soft coral Clavularia viridis. These compounds are characterized by their complex polycyclic skeletons and diverse bioactivities, including antiviral properties. This article focuses on comparing this compound’s structural and functional analogs, drawing parallels to elucidate structure-activity relationships (SARs) within this diterpenoid class .

Properties

CAS No.

132750-47-1

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

(1R,3S,7E,10S,17R)-17-hydroxy-3,7,10,14-tetramethyl-16-oxatricyclo[8.6.1.013,17]heptadeca-7,13-diene-5,15-dione

InChI

InChI=1S/C20H28O4/c1-12-5-7-19(4)8-6-16-14(3)18(22)24-17(20(16,19)23)11-13(2)10-15(21)9-12/h5,13,17,23H,6-11H2,1-4H3/b12-5+/t13-,17-,19-,20-/m1/s1

InChI Key

JVYXSCVDLGVIRM-NOYREHSQSA-N

SMILES

CC1CC2C3(C(=C(C(=O)O2)C)CCC3(CC=C(CC(=O)C1)C)C)O

Isomeric SMILES

C[C@H]1C[C@@H]2[C@@]3(C(=C(C(=O)O2)C)CC[C@]3(C/C=C(/CC(=O)C1)\C)C)O

Canonical SMILES

CC1CC2C3(C(=C(C(=O)O2)C)CCC3(CC=C(CC(=O)C1)C)C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The clavirolide family exhibits significant structural diversity, primarily in ring systems, substituents, and stereochemistry. Below is a detailed comparison of key analogs:

Structural Features

Compound Molecular Formula Key Structural Features Bioactivity (Anti-HIV-1) Reference
Clavirolide G C₂₀H₂₈O₂ Δ⁷,⁸ double bond; conjugated α-methyl-δ-lactone IC₅₀ = 8.2 μM
Clavirolide L C₂₀H₂₈O₂ Cyclopropane unit (C8–C18); tetracyclic skeleton with δ-lactone IC₅₀ = 9.1 μM
Clavirolide M C₂₀H₃₀O₄ Hydrogenated Δ⁴,⁵; 4-hydroxy substitution Weak activity
Clavirolide T C₂₀H₃₂O₃ Δ⁸,¹⁷ double bond; hydroxylation at C-7 No activity
Clavirolide V C₂₀H₃₀O₃ Ether linkage at C-12; Δ⁷,⁸ retained Moderate activity

Notes:

  • Clavirolide G and Clavirolide L share the same molecular formula (C₂₀H₂₈O₂) but differ in ring systems. Clavirolide G’s Δ⁷,⁸ double bond is critical for antiviral activity, while Clavirolide L’s cyclopropane unit achieves similar potency through a distinct mechanism .
  • Clavirolide M and Clavirolide O feature hydrogenated double bonds (Δ⁴,⁵ → single bond) with hydroxy or ethoxy substitutions at C-4, resulting in reduced activity compared to Clavirolide G .
  • Clavirolide T and Clavirolide S lack the Δ⁷,⁸ motif, correlating with their weak or absent anti-HIV effects .

Stereochemical and Substitution Effects

  • Cyclopropane vs. Double Bonds : Clavirolide L’s cyclopropane (C8–C18) mimics the rigidity of Clavirolide G’s Δ⁷,⁸, preserving activity despite differing electronic profiles .
  • Hydroxy/Ethoxy Substitutions : Hydroxylation at C-4 (Clavirolide M) or C-7 (Clavirolide T) disrupts planar conjugation, reducing binding affinity to viral targets .
  • Lactone vs. Ether Linkages : Clavirolide V’s ether linkage at C-12, versus Clavirolide G’s δ-lactone, lowers potency, underscoring the lactone’s role in target interaction .

Mechanistic Insights

  • Clavirolide G and L inhibit HIV-1 replication without targeting reverse transcriptase (RT), unlike dolabelladienetriol, which directly inhibits RT .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clavirolide A
Reactant of Route 2
Clavirolide A

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